m-3M3FBS

Vue d'ensemble

Description

Cette enzyme joue un rôle crucial dans divers processus cellulaires, y compris la transduction du signal et la régulation des niveaux de calcium intracellulaire . Le m-3M3FBS a été largement étudié pour sa capacité à stimuler la génération de superoxyde, à augmenter la concentration de calcium intracellulaire et à induire l’apoptose dans divers types de cellules .

Méthodes De Préparation

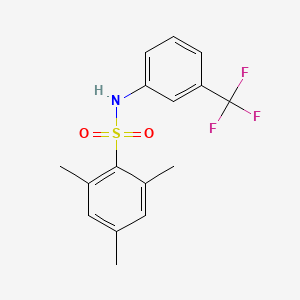

Voies de synthèse et conditions de réaction : La synthèse du m-3M3FBS implique la réaction du chlorure de 2,4,6-triméthylbenzènesulfonyle avec la 3-trifluorométhylaniline. La réaction est généralement réalisée en présence d’une base, comme la triéthylamine, dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle le processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d’obtenir des rendements et une pureté plus élevés. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut encore améliorer l’efficacité et l’évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le m-3M3FBS subit principalement des réactions de substitution en raison de la présence du groupe sulfonamide. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des thiols en présence d’une base.

Réactions d’oxydation : Peuvent être réalisées à l’aide d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent donner des dérivés de sulfonamide, tandis que les réactions d’oxydation peuvent produire des composés de sulfone .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Cellular Signaling and Phospholipase C Activation

m-3M3FBS is primarily recognized for its ability to stimulate PLC activity. This stimulation leads to increased intracellular calcium levels and the generation of inositol phosphates, which are crucial for various cellular functions.

Key Findings:

- Calcium Mobilization : Studies have demonstrated that this compound induces a concentration-dependent increase in intracellular calcium levels across multiple cell types, including neutrophils and prostate cancer cells (PC3) . For instance, concentrations between 10 µM and 50 µM were shown to elevate calcium levels significantly in PC3 cells .

- Superoxide Production : The compound enhances superoxide generation in human neutrophils through direct PLC activation . This effect is critical for understanding the immune response during infections.

Immune Response Modulation

The modulation of immune responses is another significant application of this compound. Its ability to activate PLC has implications in enhancing the bactericidal activity of immune cells.

Case Studies:

- Sepsis Model : In a murine model of sepsis induced by cecal ligation and puncture, treatment with this compound resulted in reduced organ inflammation and improved survival rates . The compound enhanced the production of pro-inflammatory cytokines like IFN-γ while inhibiting TNF-α and IL-1β, suggesting a dual role in promoting protective immunity while controlling excessive inflammation.

Cancer Research

The role of this compound in cancer research is particularly intriguing due to its effects on PLC-gamma1, which is associated with oncogenic processes.

Research Insights:

- Colorectal Cancer : PLC-gamma1 is highly expressed in colorectal cancer tissues. Studies indicate that this compound could be utilized to explore the signaling pathways involved in cancer cell proliferation and transformation . Its ability to modulate PLC activity may provide insights into potential therapeutic targets for colorectal cancer treatment.

Neurological Studies

This compound has also been used as a selective PLC activator in neurological research. Its effects on neuronal cells have been documented, contributing to our understanding of calcium signaling in neurobiology.

Key Observations:

- Neuronal Calcium Dynamics : Experiments involving snail neurons and human neuroblastoma cells have shown that this compound can alter calcium movement, indicating its potential role in neurotransmission and neuronal excitability .

Data Summary Table

Mécanisme D'action

Le m-3M3FBS exerce ses effets en activant directement la phospholipase C. Cette activation conduit à l’hydrolyse du bisphosphate de phosphatidylinositol, ce qui entraîne la production d’inositol trisphosphate et de diacylglycérol. Ces seconds messagers déclenchent la libération d’ions calcium à partir des réserves intracellulaires, ce qui conduit à divers effets en aval, y compris l’activation de la protéine kinase C et l’induction de l’apoptose . De plus, il a été démontré que le this compound améliore l’activité bactéricide des neutrophiles et module la production de cytokines dans les cellules immunitaires .

Comparaison Avec Des Composés Similaires

Le m-3M3FBS est unique en sa capacité à activer directement la phospholipase C, ce qui le distingue des autres composés qui modulent cette enzyme indirectement. Des composés similaires incluent :

Ces composés sont des outils précieux en recherche biochimique, mais le this compound se démarque par son activation puissante et directe de la phospholipase C .

Activité Biologique

m-3M3FBS, chemically known as 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide , is primarily recognized as a phospholipase C (PLC) activator. Its biological activities have been extensively studied, particularly in relation to calcium signaling and apoptosis across various cell types. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound is reported to induce intracellular calcium mobilization through its action on PLC. Although initially thought to activate PLC directly, recent studies indicate that its effects on calcium signaling may be largely PLC-independent.

-

Calcium Signaling :

- This compound induces a gradual increase in cytosolic Ca²⁺ levels, which can occur both in the presence and absence of extracellular calcium. This elevation is attributed to the release of Ca²⁺ from intracellular stores such as the endoplasmic reticulum (ER) and mitochondria .

- The compound triggers Ca²⁺ spikes and redistribution between cellular compartments, leading to mitochondrial overload and subsequent dysfunction .

-

Apoptosis Induction :

- Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves rapid mitochondrial inner membrane permeabilization (MIMP), leading to loss of mitochondrial function and cell death .

- The compound's ability to promote superoxide generation has also been linked to its apoptotic effects .

Table 1: Summary of Biological Effects of this compound

Detailed Research Findings

-

Calcium Dynamics :

- In SH-SY5Y cells, this compound induced a slow but sustained increase in intracellular Ca²⁺ levels over several minutes without immediate PLC activation, suggesting alternative pathways for its action .

- In CHO cells, similar patterns were observed with reduced ER Ca²⁺ content following treatment with this compound .

- Mitochondrial Effects :

- Apoptotic Pathways :

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.